molecular formula C12H21N6O4P B132672 6,7-Diisopropylpteridine-2,4-diamine phosphate CAS No. 84176-65-8

6,7-Diisopropylpteridine-2,4-diamine phosphate

Cat. No. B132672
CAS RN: 84176-65-8
M. Wt: 344.31 g/mol
InChI Key: YNQBQYASRYRNRY-UHFFFAOYSA-N
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Description

The compound "6,7-Diisopropylpteridine-2,4-diamine phosphate" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their properties, which can provide insights into the behavior of similar organic phosphate materials. For instance, the fluorescence properties of 2,6-diaminopyridinium dihydrogen phosphate are explored due to its potential applications in luminescent devices . Chemical modifications of polydienes with di(alkyl or aryl)phosphates are considered for creating materials with specific side chain functionalities . Additionally, the synthesis and solid-state behavior of monoaryl phosphate primary building units are discussed, highlighting their potential in forming supramolecular structures . Lastly, the protonation-induced conformational change and self-assembly of 2,6-diamidopyridinium phosphates are studied, which is relevant for understanding molecular recognition and design in solid-state structures .

Synthesis Analysis

The synthesis of related phosphate compounds involves multi-step processes. For example, 4-halo functionalized 2,6-diisopropyl phenyl phosphates are synthesized starting from halophenols and characterized by various analytical and spectroscopic methods . The papers do not provide a direct synthesis route for "6,7-Diisopropylpteridine-2,4-diamine phosphate," but the methodologies discussed could be adapted for synthesizing structurally similar compounds.

Molecular Structure Analysis

The molecular structure of related compounds is determined using techniques such as single-crystal X-ray diffraction. This allows for the observation of hydrogen bonding interactions and the formation of tubular structures in the solid state . The conformational changes upon protonation and the resultant self-assembly into cocrystals with novel hydrogen bonding motifs are also noted .

Chemical Reactions Analysis

Chemical reactions involving phosphate compounds include the functionalization of polydienes with di(alkyl or aryl)phosphates, where the reactivity of the acidic P–OH function is utilized to open oxirane rings . Additionally, the selective deprotection of phosphate triesters and subsequent reactions such as Suzuki coupling and hydrogen bonding are discussed .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are diverse. The fluorescent properties of 2,6-diaminopyridinium dihydrogen phosphate are significant due to the retention of protonation in aqueous solution, which maintains a similar fluorescent spectrum in both solution and solid states . The thermal analysis shows negligible thermal expansion over a wide temperature range, which is beneficial for designing luminescent devices . The papers also discuss the potential for further functionalization and the creation of materials with specific properties, such as modified polydienes and functionalized monoaryl phosphates .

Scientific Research Applications

Phosphorus Scarcity and Recovery Techniques

Phosphorus is essential for all life, and with the depletion of natural phosphate rock resources, the development of phosphorus recovery techniques from wastewater has become crucial. Techniques reviewed include recovery from the liquid phase, sludge phase, and sludge ash, which are technologically feasible but face economic and legislative barriers to worldwide implementation (Desmidt et al., 2015).

Phosphate and Phosphate-Containing Glasses

Nuclear magnetic resonance (NMR) provides insights into the structures of phosphate and phosphate-containing glasses, aiding in understanding their physical and chemical behavior. These insights are crucial for developing new materials with specific applications (Kirkpatrick & Brow, 1995).

Role of Phosphorus in Agriculture and Environment

Phosphorus plays a central role in agriculture and environmental sciences, from enhancing soil fertility and crop yield to its involvement in eutrophication of water bodies. Studies focus on the efficiency of phosphate utilization by plants, the environmental risks of trace elements in phosphate fertilizers, and the potential of phosphate-solubilizing microorganisms as natural fertilizers (Behera et al., 2014); (Zhu et al., 2018).

Phosphate Solubilizing Microorganisms

The application of phosphate solubilizing microorganisms (PSM) in agriculture as biofertilizers shows promise for improving phosphorus bioavailability to plants, which can lead to sustainable agriculture practices and increased crop yields. PSM can convert insoluble forms of phosphorus to accessible forms, thus enhancing plant growth and soil health (Timofeeva et al., 2022).

Future Directions

6,7-Diisopropylpteridine-2,4-diamine phosphate has been used in a solution-processed interface strategy to overcome bulk and interface recombination loss issues in inverted PSCs . This suggests potential future applications in the field of photovoltaics.

properties

IUPAC Name

6,7-di(propan-2-yl)pteridine-2,4-diamine;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6.H3O4P/c1-5(2)7-8(6(3)4)16-11-9(15-7)10(13)17-12(14)18-11;1-5(2,3)4/h5-6H,1-4H3,(H4,13,14,16,17,18);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQBQYASRYRNRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(N=C(N=C2N=C1C(C)C)N)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N6O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40233092
Record name 6,7-Diisopropylpteridine-2,4-diamine phosphate
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Molecular Weight

344.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Diisopropylpteridine-2,4-diamine phosphate

CAS RN

84176-65-8
Record name 2,4-Pteridinediamine, 6,7-bis(1-methylethyl)-, phosphate (1:1)
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Record name 6,7-Diisopropylpteridine-2,4-diamine phosphate
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Record name 6,7-Diisopropylpteridine-2,4-diamine phosphate
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Record name 6,7-DIISOPROPYLPTERIDINE-2,4-DIAMINE PHOSPHATE
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